(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Vue d'ensemble

Description

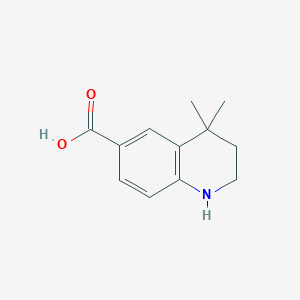

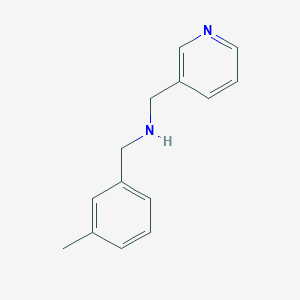

“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .Applications De Recherche Scientifique

Catalyst Development and Application

- Palladacycles with chelate rings designed from bi- and tridentate ligands featuring an indole core, including compounds similar to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have been developed. These complexes have shown efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, suggesting their potential in facilitating chemical synthesis processes (Singh et al., 2017).

Coordination Chemistry and Polymer Formation

- Research on silver(I) coordination polymers utilizing dicompartmental N,N-donor ligands related to "this compound" demonstrated the influence of anions on network structure. These studies underline the significance of ligand design in developing materials with desired properties (Chakraborty et al., 2013).

Functional Models for Enzymatic Processes

- Diiron(III) complexes of tridentate 3N ligands have been studied as functional models for methane monooxygenases, highlighting the role of capping ligands in alkane hydroxylation. This research contributes to understanding enzymatic processes and designing mimetic catalysts for industrial applications (Sankaralingam & Palaniandavar, 2014).

Photophysical Properties and Sensing

- Studies on Zinpyr family sensors, incorporating structures similar to "this compound," have explored their application in biological imaging. These compounds exhibit midrange affinity for Zn(II) and show potential in cellular zinc detection, demonstrating their utility in bioimaging and metal ion sensing (Nolan et al., 2006).

Molecular Structure and Hydrogen Bonding

- An investigation into the molecular structure of a compound featuring a "bis(pyridin-2-ylmethyl)amine" moiety revealed insights into propeller arrangements and intramolecular hydrogen bonding, underscoring the importance of structural analysis in understanding molecular interactions (Wang et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes like cdk2 .

Mode of Action

For instance, similar compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .

Biochemical Pathways

Given the potential inhibition of enzymes like cdk2, it’s plausible that the compound could affect cell cycle regulation pathways .

Pharmacokinetics

Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods . These studies can provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and proteins involved in cell cycle regulation . The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in cellular processes. For instance, this compound has shown inhibitory activity against CDK2/cyclin A2, which is crucial for cell cycle progression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . This compound can alter cell cycle progression and induce apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and induction of apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and other metabolic transformations, which can affect its biological activity and toxicity . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, making it important to study its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMWYIHERFESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229428 | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510723-59-8 | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.